2-(dimethylamino)-N-piperidin-3-ylacetamide;hydrochloride
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Overview
Description
2-(dimethylamino)-N-piperidin-3-ylacetamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a dimethylamino group, a piperidinyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-piperidin-3-ylacetamide;hydrochloride typically involves the reaction of dimethylamine with piperidin-3-ylacetamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetone, and a catalyst, such as CuBr/HMTETA, at a temperature of around 30°C . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency. The final product is purified through crystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-piperidin-3-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(dimethylamino)-N-piperidin-3-ylacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug delivery system.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-piperidin-3-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar basicity and reactivity.
4-Dimethylaminopyridine: A derivative of pyridine with enhanced nucleophilicity.
Methylaminoquinolines: Compounds with similar amino group functionalities but different structural frameworks
Uniqueness
2-(dimethylamino)-N-piperidin-3-ylacetamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C9H20ClN3O |
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Molecular Weight |
221.73 g/mol |
IUPAC Name |
2-(dimethylamino)-N-piperidin-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;/h8,10H,3-7H2,1-2H3,(H,11,13);1H |
InChI Key |
IAKYTOGPEOMBCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNC1.Cl |
Origin of Product |
United States |
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